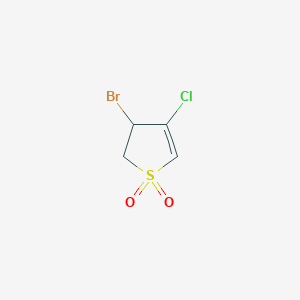

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide

描述

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C4H4BrClO2S. This compound is characterized by the presence of both bromine and chlorine atoms attached to a dihydrothiophene ring, which is further oxidized to form a sulfone group. It is a versatile intermediate used in various chemical syntheses and has applications in organic chemistry, pharmaceuticals, and materials science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide typically involves the bromination and chlorination of a dihydrothiophene precursor. One common method includes the use of bromine and chlorine sources under controlled conditions to achieve selective halogenation. For example, the reaction can be carried out in an aqueous medium to avoid the use of toxic solvents .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production efficiency .

化学反应分析

Substitution Reactions

The bromine and chlorine atoms at positions 3 and 4 undergo nucleophilic substitution under controlled conditions.

Key Findings:

-

Halogen Exchange : Treatment with sodium methoxide (NaOMe) in methanol facilitates deprotonation, leading to double bond isomerization. Subsequent bromination forms mixed halogenated products .

-

Regioselectivity : Bromine preferentially substitutes at position 3 due to steric and electronic effects of the sulfone group. For example, bromination of 3-chloro-4-nitro-2,5-dihydrothiophene 1,1-dioxide yields a 3:1 mixture of 3-bromo-4-chloro-3-nitro-2,3-dihydrothiophene 1,1-dioxide and 2-bromo-3-chloro-4-nitro-2,5-dihydrothiophene 1,1-dioxide .

| Reagent | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Br₂, NaOMe | Methanol, 25°C | 3-Bromo-4-chloro-3-nitro-2,3-dihydrothiophene 1,1-dioxide | 75% | |

| NaOMe | Methanol, reflux | Double bond isomerization | 96% |

Elimination Reactions

Thermal or base-induced elimination generates unsaturated sulfones or reactive intermediates.

Key Findings:

-

Thermolysis : Heating at 200°C promotes elimination of HBr, forming nitro-substituted dihydrothiophene dioxides. These intermediates participate in cycloadditions (e.g., with dimethyl acetylenedicarboxylate) .

-

Base-Mediated Elimination : Strong bases like NaOH induce dehydrohalogenation, yielding conjugated dienes or sulfone-stabilized carbocations .

Mechanism :

-

Deprotonation at β-hydrogen adjacent to halogen.

-

Concerted elimination of HX (X = Br, Cl) to form a double bond .

Ring-Opening and Functionalization

The sulfolane ring undergoes cleavage under acidic or reductive conditions.

Key Findings:

-

Acid-Catalyzed Hydrolysis : Concentrated HCl opens the ring, producing sulfonic acid derivatives .

-

Reductive Cleavage : LiAlH₄ reduces the sulfone to a thioether while breaking the ring .

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| HCl (conc.) | Reflux, 6 hours | 3-Bromo-4-chloro-butane sulfonic acid | Pharmaceutical intermediates |

| LiAlH₄ | THF, 0°C to 25°C | Thioether derivatives | Agrochemistry |

Electrophilic Additions

The electron-deficient double bond in dehydrogenated derivatives reacts with electrophiles.

Key Findings:

科学研究应用

Chemistry

In the realm of chemistry, 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a valuable reagent in organic synthesis.

Biology

The compound has been investigated for its potential biological activities. It is being studied for:

- Enzyme Inhibition : Due to its structural properties, it may inhibit specific enzymes, making it useful in biochemical assays.

- Protein-Ligand Interactions : Its unique structure allows for interaction studies with proteins, aiding in understanding molecular mechanisms.

Medicine

Research into the medicinal properties of this compound has revealed potential therapeutic applications:

- Antiviral and Anticancer Properties : Preliminary studies suggest that this compound may exhibit antiviral and anticancer activities. Investigations are ongoing to determine its efficacy and mechanism of action against specific diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the development of advanced materials used in various sectors including pharmaceuticals and polymers.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Synthesis of Bioactive Compounds : Research demonstrated that derivatives of this compound could be synthesized to create bioactive molecules with potential therapeutic effects .

- Enzyme Interaction Studies : A study focused on enzyme inhibition revealed that compounds similar to this compound could effectively inhibit certain enzymes involved in disease pathways .

- Material Science Applications : Investigations into polymer production highlighted how this compound could be integrated into new materials with desirable properties for industrial use .

作用机制

The mechanism of action of 3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic or nucleophilic reactions, while the sulfone group can act as a reactive site for further chemical transformations. These interactions can lead to the formation of new bonds and the modification of existing molecular structures .

相似化合物的比较

Similar Compounds

3-Chloro-2,3-dihydrothiophene 1,1-dioxide: Similar structure but lacks the bromine atom.

3-Bromo-2,3-dihydrothiophene 1,1-dioxide: Similar structure but lacks the chlorine atom.

4-Chloro-2,3-dihydrothiophene 1,1-dioxide: Similar structure but lacks the bromine atom.

Uniqueness

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and enable a wider range of chemical transformations compared to its analogs .

生物活性

3-Bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide is a heterocyclic compound notable for its unique thiophene ring structure and potential biological activities. It features a bromine atom at the third position, a chlorine atom at the fourth position, and a sulfone group that enhances its stability and reactivity. This compound has garnered interest in various fields, particularly in medicinal chemistry for its potential therapeutic applications.

- Molecular Formula : CHBrClOS

- Molar Mass : Approximately 231.5 g/mol

- Structure : Contains a thiophene ring with bromine and chlorine substituents, contributing to its chemical reactivity and biological activity.

The biological activity of this compound is influenced by its ability to interact with various biological targets. The mode of action involves several mechanistic steps:

- Electrophilic Interaction : The compound's double bond interacts with electrophiles, such as bromine from N-bromosuccinimide (NBS), leading to the formation of a cyclic bromonium cation.

- Nucleophilic Attack : Water can displace bromine in the cyclic intermediate, resulting in hydroxylation.

- Proton Transfer : A proton is lost to the solvent, stabilizing the product.

These reactions suggest that the compound can significantly affect molecular and cellular processes due to its reactivity with biological macromolecules.

Antiviral and Anticancer Properties

Research indicates that compounds similar to this compound exhibit antiviral and anticancer activities. For instance, investigations have shown that derivatives of thiophene compounds can inhibit key enzymes involved in viral replication and cancer cell proliferation .

Enzyme Inhibition Studies

Studies have focused on the inhibitory effects of this compound on various enzymes:

- Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated potent inhibition of AChE, which is crucial for neurodegenerative disease treatment.

- Monoamine Oxidase (MAO) : Inhibitors targeting MAO are explored for their potential in treating conditions like depression and neurodegenerative disorders .

Pharmacokinetics

The pharmacokinetic profile of compounds related to this compound suggests diverse absorption and distribution characteristics. Factors such as solubility, stability under physiological conditions, and interaction with biological membranes play critical roles in determining bioavailability and therapeutic efficacy.

Study on Anticancer Activity

One study evaluated the cytotoxic effects of thiophene derivatives on various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells while showing minimal toxicity to normal cells. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

Neuroprotective Effects

Another research effort investigated the neuroprotective properties of thiophene derivatives in models of Alzheimer's disease. Compounds were tested for their ability to cross the blood-brain barrier (BBB) and inhibit AChE activity effectively. The most promising candidates showed IC values in the low micromolar range .

Applications in Research

This compound serves as a versatile building block in synthetic organic chemistry. Its applications include:

- Synthesis of Complex Heterocycles : Used as an intermediate for developing more complex molecules.

- Biological Assays : Investigated for its potential bioactive properties across various assays.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-2,3-dihydrothiophene 1,1-dioxide | CHBrOS | Lacks chlorine; different biological activities |

| 4-Chloro-2,3-dihydrothiophene 1,1-dioxide | CHClOS | No bromine; potential different reactivity |

| 3-Methyl-4-chloro-2,3-dihydrothiophene 1,1-dioxide | CHClOS | Methyl group alters electronic properties |

| 3-Chloro-4-methylthiazole | CHClNOS | Different heterocyclic structure; diverse applications |

The uniqueness of this compound lies in its specific halogen substitutions and sulfone functionality which may confer distinct chemical reactivity and biological activity compared to these similar compounds .

属性

IUPAC Name |

3-bromo-4-chloro-2,3-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrClO2S/c5-3-1-9(7,8)2-4(3)6/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGHEDGOLOYVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=CS1(=O)=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383566 | |

| Record name | Thiophene, 3-bromo-4-chloro-2,3-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114079-02-6 | |

| Record name | Thiophene, 3-bromo-4-chloro-2,3-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。